molecular formula C₂₁H₂₆O₂ B1156793 Dihydro Cannabinodiol

Dihydro Cannabinodiol

Cat. No.: B1156793
M. Wt: 310.43
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro Cannabinodiol is a useful research compound. Its molecular formula is C₂₁H₂₆O₂ and its molecular weight is 310.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

Research indicates that H2CBD exhibits significant antibacterial activity. A study demonstrated that H2CBD had a minimum inhibitory concentration (MIC) of 1.25 μg/mL against both Escherichia coli and Staphylococcus aureus, outperforming several common antibiotics such as tetracycline and gentamicin . The phenolic hydroxyl group in H2CBD is crucial for its antibacterial efficacy, suggesting that H2CBD could serve as a promising alternative to traditional antibiotics.

Antioxidant Activity

H2CBD displays antioxidant properties comparable to those of vitamin C. It effectively inhibits lipid oxidation and scavenges free radicals, which may be beneficial in mitigating oxidative stress-related diseases . The stability of H2CBD under various conditions enhances its potential as a therapeutic agent in oxidative stress management.

Anti-inflammatory Effects

Cannabinoids, including H2CBD, have been linked to anti-inflammatory effects through their interaction with cannabinoid receptors, particularly the CB2 receptor. This interaction can modulate inflammatory responses, making H2CBD a candidate for treating inflammatory diseases such as ulcerative colitis . Studies have shown that cannabinoids can reduce disease activity indices and inflammatory markers in animal models of colitis .

Neurological Applications

H2CBD has been investigated for its potential role in treating neurological disorders. Like CBD, it is believed to possess neuroprotective properties that could benefit conditions such as epilepsy and neurodegenerative diseases. Its non-intoxicating nature makes it an appealing option for patients seeking relief without psychoactive effects .

Case Studies

  • Antibacterial Efficacy : In a study comparing the antibacterial effects of various cannabinoids, H2CBD demonstrated superior performance against bacterial strains, suggesting its potential use in developing new antibacterial therapies .
  • Inflammatory Disease Management : In mouse models of ulcerative colitis, treatment with H2CBD resulted in significant improvements in inflammation and overall health markers, supporting its application in inflammatory bowel diseases .
  • Neurological Disorders : Clinical observations have indicated that cannabinoids like H2CBD can reduce seizure frequency in patients with refractory epilepsy, highlighting its therapeutic potential in managing seizure disorders .

Summary Table of Applications

ApplicationFindingsReferences
AntibacterialMIC of 1.25 μg/mL against E. coli and S. aureus; superior to antibiotics
AntioxidantComparable antioxidant activity to vitamin C; effective free radical scavenger
Anti-inflammatoryReduces inflammation in ulcerative colitis models; modulates immune response
Neurological DisordersPotential neuroprotective effects; reduces seizure frequency

Q & A

Q. Basic Research: How can researchers standardize analytical methods for quantifying Dihydro Cannabinodiol in complex matrices?

Methodological Answer:
To ensure reproducibility, adopt validated chromatographic techniques (e.g., HPLC or LC-MS) with cannabinoid-specific reference standards. Calibration curves should account for matrix effects (e.g., plant extracts or biological fluids), and protocols must address decarboxylation artifacts (e.g., THCA conversion to THC) . Cross-laboratory validation using shared reference materials improves comparability, as highlighted in guidelines for cannabis product analysis .

Q. Basic Research: What in vitro models are appropriate for initial pharmacological profiling of DHCBD?

Methodological Answer:
Use cell-based assays targeting cannabinoid receptors (CB1/CB2) and transient receptor potential (TRP) channels. Include positive controls (e.g., CBD or THC) and assess dose-response relationships. Prioritize models with relevant endogenous signaling pathways, such as neuronal cultures for neuroactivity studies or immune cells for anti-inflammatory effects .

Q. Advanced Research: How can contradictory data on DHCBD’s pharmacological effects be resolved?

Methodological Answer:
Conduct systematic meta-analyses with strict inclusion criteria (e.g., study design, dosage, purity). Use tools like the Cochrane Risk of Bias Assessment to evaluate confounding factors (e.g., solvent choice in animal studies or batch-to-batch variability in synthetic DHCBD). Data normalization across studies (e.g., efficacy per mg/kg) aids in identifying trends .

Q. Advanced Research: What frameworks are critical for designing robust clinical trials involving DHCBD?

Methodological Answer:
Apply the PICO (Population, Intervention, Comparison, Outcome) framework to define endpoints (e.g., pain reduction or seizure frequency). Incorporate the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) for practical trial design. For early-phase trials, use crossover designs to minimize participant variability and ensure blinding with placebo controls .

Q. Basic Research: How should preclinical models be selected to evaluate DHCBD’s therapeutic potential?

Methodological Answer:
Select models based on translational relevance:

  • Neuropathic pain: Chronic constriction injury (CCI) in rodents.
  • Anxiety: Elevated plus maze or social interaction tests.
  • Epilepsy: Pentylenetetrazol (PTZ)-induced seizure models.
    Document strain-specific responses (e.g., Sprague-Dawley vs. Wistar rats) and validate DHCBD purity (>98%) via COA .

Q. Advanced Research: What strategies optimize DHCBD formulations for enhanced bioavailability in translational studies?

Methodological Answer:
For inhalable formulations, use lipid-based nanoemulsions or cyclodextrin complexes to improve solubility. Characterize aerosol particle size (e.g., via cascade impaction) and stability under UV light. For oral delivery, pair DHCBD with bioenhancers like piperine to inhibit first-pass metabolism .

Q. Basic Research: How can systematic reviews enhance understanding of DHCBD’s mechanisms of action?

Methodological Answer:
Extract data from peer-reviewed studies using predefined templates (e.g., compound concentration, model system, outcome measures). Tabulate results by therapeutic area (e.g., analgesia vs. anti-inflammatory) and highlight gaps, such as limited data on DHCBD’s pharmacokinetics in hepatic impairment .

Q. Advanced Research: What experimental designs elucidate DHCBD’s synergistic effects with other cannabinoids?

Methodological Answer:
Employ isobolographic analysis to quantify synergy in preclinical models. For example, co-administer DHCBD with CBD or THC at fixed ratios and compare observed vs. expected effects. Use transcriptomic profiling (e.g., RNA-seq) to identify shared or unique pathway modulation .

Properties

Molecular Formula

C₂₁H₂₆O₂

Molecular Weight

310.43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.